molecular formula C15H10N2O3S B11837830 2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid CAS No. 60849-65-2

2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid

Cat. No.: B11837830
CAS No.: 60849-65-2
M. Wt: 298.3 g/mol
InChI Key: XMBKHIAGBJKTPG-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with isothiocyanates, followed by cyclization and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the oxo group to hydroxyl using reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzothiazoles: Another class of compounds with sulfur and nitrogen in the ring structure.

Uniqueness

2-(4-Oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)benzoic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

60849-65-2

Molecular Formula

C15H10N2O3S

Molecular Weight

298.3 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoic acid

InChI

InChI=1S/C15H10N2O3S/c18-13-9-5-1-3-7-11(9)16-15(21)17(13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,16,21)(H,19,20)

InChI Key

XMBKHIAGBJKTPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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